molecular formula C44H72N6O11 B2779283 Tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate CAS No. 2446474-11-7

Tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate

Cat. No.: B2779283
CAS No.: 2446474-11-7
M. Wt: 861.091
InChI Key: WUQFDZYWJGAVJW-XQVCTUMGSA-N
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Description

This compound (CAS: 2446474-11-7) is a complex tert-butyl carbamate derivative with a molecular formula of C₄₄H₇₂N₆O₁₁ and a molecular weight of 861.1 g/mol . Its structure integrates a polyethylene glycol (PEG5) chain (2-[2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy]ethoxy acetyl group) linked to a pyrrolidine core, a cyclohexyl group, and a tetrahydro-naphthalenyl carbamate moiety. It is stored at 2–8°C and is available in purities ≥95% or 98%, with packaging ranging from 1 mg to 1 g . The PEG5 chain suggests applications in enhancing solubility or biocompatibility, likely in drug delivery or bioconjugation contexts.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H72N6O11/c1-31(49(5)43(55)61-44(2,3)4)40(52)48-39(33-13-7-6-8-14-33)42(54)50-29-34(28-37(50)41(53)47-36-17-11-15-32-12-9-10-16-35(32)36)46-38(51)30-60-27-26-59-25-24-58-23-22-57-21-20-56-19-18-45/h9-10,12,16,31,33-34,36-37,39H,6-8,11,13-15,17-30,45H2,1-5H3,(H,46,51)(H,47,53)(H,48,52)/t31-,34-,36+,37-,39-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQFDZYWJGAVJW-XQVCTUMGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CC(CC2C(=O)NC3CCCC4=CC=CC=C34)NC(=O)COCCOCCOCCOCCOCCN)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2C[C@H](C[C@H]2C(=O)N[C@@H]3CCCC4=CC=CC=C34)NC(=O)COCCOCCOCCOCCOCCN)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H72N6O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

861.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate (often referred to as a complex carbamate derivative) exhibits significant biological activity that has garnered attention in pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes multiple functional groups. Its molecular formula is C44H72N6O11C_{44}H_{72}N_6O_{11}, and it has a molecular weight of approximately 836.10 g/mol. The intricate arrangement of its components contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition:
Research indicates that the compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, its structural analogs have shown promise in inhibiting proteases and other enzymes critical in disease processes .

2. Receptor Modulation:
The compound has been studied for its interaction with various receptors, including P2Y receptors involved in platelet aggregation and cardiovascular functions. This interaction suggests potential applications in treating thrombotic disorders .

3. Antimicrobial Activity:
Preliminary studies have indicated that derivatives of this compound exhibit antimicrobial properties. The structure-activity relationship (SAR) studies suggest that modifications in the side chains can enhance antifungal and antibacterial activities .

Biological Activity Data

A summary of biological activities observed in various studies is presented below:

Activity Observation Reference
Enzyme InhibitionInhibits specific proteases
P2Y Receptor ModulationActs as a selective antagonist
Antimicrobial PropertiesExhibits antifungal activity
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies and Research Findings

Case Study 1: Antithrombotic Potential
In a study examining the antithrombotic properties of related compounds, researchers found that modifications similar to those present in tert-butyl N-carbamate derivatives significantly reduced platelet aggregation in vitro. This suggests potential therapeutic uses in preventing thrombosis .

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of the compound against various bacterial strains. The results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria, highlighting their potential as novel antibiotics .

Scientific Research Applications

Pharmacological Applications

Antiviral Activity : Recent studies have highlighted the potential of similar compounds in antiviral applications. For instance, non-nucleoside structured compounds have shown promising results against various human viruses, indicating that derivatives of this compound could also exhibit antiviral properties .

Drug Development : The compound's structure suggests it may serve as a prodrug or a drug delivery system. Prodrug technologies are essential for enhancing the bioavailability of poorly soluble drugs. The incorporation of solubilizing moieties can significantly improve therapeutic efficacy .

Case Study 1: Antiviral Agents

Research has indicated that compounds related to tert-butyl N-carbamates have been synthesized and tested for their antiviral activity. These studies often focus on structural modifications to enhance efficacy against specific viral targets .

Case Study 2: Drug Solubilization

A study demonstrated the use of solubilizing technologies for drug conjugates, which could be applicable to this compound. The research showed that linking solubilizing agents to primary amides improved oral bioavailability without complex formulation processes .

Synthetic Applications

The compound's synthesis involves multiple steps that can be optimized for efficiency. The use of tert-butyl groups in synthetic pathways is common due to their stability and ease of manipulation in organic synthesis. This compound can serve as a building block for more complex molecular architectures in medicinal chemistry.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Functional Group

The carbamate group (-NHCOO-) is susceptible to hydrolysis under acidic or basic conditions, yielding a primary amine and carbon dioxide.

Reaction Type Conditions Product
Acidic hydrolysisHCl, heatAmine derivative + CO₂
Basic hydrolysisNaOH, heatAmine derivative + CO₃²⁻

This reaction is critical for deprotecting the tert-butyl group or modifying bioactivity in drug development.

Deprotection of the tert-Butyl Group

The tert-butyl carbamate acts as a protecting group for the amine. Deprotection typically occurs under acidic conditions:

Reaction :

t-Bu-N-COORHCl (dioxane)NH₂-COOR+CO₂\text{t-Bu-N-COOR} \xrightarrow{\text{HCl (dioxane)}} \text{NH₂-COOR} + \text{CO₂}

Reagent Conditions Outcome
HCl in dioxaneRoom temperatureLiberation of free amine

This step is essential in synthetic pathways to regenerate reactive amines for further functionalization.

Amide Formation and Hydrolysis

The compound contains multiple amide bonds, which can undergo hydrolysis to form carboxylic acids or participate in aminolysis:

Hydrolysis :

RCONHR’Base/AcidRCOOH+NH₂R’\text{RCONHR'} \xrightarrow{\text{Base/Acid}} \text{RCOOH} + \text{NH₂R'}

Reaction Conditions Product
Basic hydrolysisNaOH, heatCarboxylic acid
Acidic hydrolysisHCl, heatCarboxylic acid

Amide formation during synthesis may involve coupling agents (e.g., EDC, HOBt) to activate carboxylic acids.

Reactivity of Ether Linkages

The compound’s structure includes polyethylene glycol (PEG)-like ether chains. While ethers are generally stable, harsh conditions (e.g., strong acids/bases, high temperatures) may lead to cleavage :

Reaction :

R-O-R’H⁺ or OH⁻ROH+R’OH\text{R-O-R'} \xrightarrow{\text{H⁺ or OH⁻}} \text{ROH} + \text{R'OH}

Factor Impact
Acidic conditionsPotential cleavage at ether bonds
Basic conditionsLess reactive, but may cleave

These linkages contribute to solubility and stability, but their reactivity must be controlled during synthesis.

Aminolysis and Alkylation

The amino groups in the structure can react with electrophiles (e.g., acylating agents, alkyl halides):

Aminolysis :

NH₂R+R’COClNH-COR’+HCl\text{NH₂R} + \text{R'COCl} \rightarrow \text{NH-COR'} + \text{HCl}

Alkylation :

NH₂R+R’-XNHR’+HX\text{NH₂R} + \text{R'-X} \rightarrow \text{NHR'} + \text{HX}

These reactions enable further functionalization for drug targeting or conjugation.

Ketone Reduction

The cyclohexyl-2-oxoethyl group contains a ketone, which can be reduced to an alcohol:

Reduction :

RCONaBH₄ or LiAlH₄RCH₂OH\text{RCO} \xrightarrow{\text{NaBH₄ or LiAlH₄}} \text{RCH₂OH}

Reagent Conditions Product
NaBH₄EthanolSecondary alcohol
LiAlH₄THFSecondary alcohol

This reaction modifies the compound’s pharmacokinetic profile.

Stereochemical Considerations

The compound’s multiple chiral centers (e.g., (2S), (1S), (2S,4S)) necessitate stereochemically controlled reactions during synthesis. For example:

  • Coupling Reactions : Use of chiral catalysts or chiral auxiliaries ensures retention of stereochemistry.

  • Protecting Groups : Temporary protection of reactive sites (e.g., amines) prevents racemization.

Stability and Degradation Pathways

Under physiological conditions, the compound may undergo enzymatic hydrolysis, particularly at the carbamate and amide bonds. Stability can be enhanced by optimizing substituents (e.g., steric hindrance to hydrolytic enzymes) or using prodrug strategies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous tert-butyl carbamate derivatives, focusing on structural features, physicochemical properties, and functional attributes.

Structural and Functional Group Comparisons

Compound Name / Identifier Molecular Formula Molecular Weight (g/mol) Key Functional Groups Storage Conditions Reference
Target Compound C₄₄H₇₂N₆O₁₁ 861.1 PEG5 chain, pyrrolidine, cyclohexyl, tetrahydro-naphthalenyl carbamate 2–8°C
tert-Butyl N-[(2S,3R,5R)-6-[[(2S)-1-[[(2S)-3-(4-benzoylphenyl)-1-oxo-1-[...]ethylamino]propan-2-yl]amino]-...]carbamate Not provided Not provided Benzoylphenyl, prop-2-ynoxybenzoyl phenoxy chain, phenylhexan backbone Not specified
tert-Butyl (((1S,4S)-1-(2-chloro-6-formyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-methoxycyclohexyl)methyl)carbamate C₂₄H₃₄ClN₅O₅ 516.0 (estimated) Chloropyrimidine, formylpyrrolo[2,3-d]pyrimidine, methoxycyclohexyl Not specified
tert-Butyl N-[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate C₁₇H₃₀N₂O₄ 326.4 Cyclohexyl, dual tert-butyl carbamate groups Not specified

Key Observations:

PEGylation vs. Aromatic Substituents: The target compound’s PEG5 chain distinguishes it from analogs with aromatic or heterocyclic groups (e.g., benzoylphenyl in or chloropyrimidine in ). PEGylation typically enhances hydrophilicity and reduces immunogenicity, making the target compound more suitable for biomedical applications compared to lipophilic analogs .

Molecular Weight and Complexity : The target compound’s molecular weight (~861.1 g/mol) far exceeds that of simpler analogs (e.g., 326.4 g/mol for ), reflecting its multi-domain architecture. This complexity may impact pharmacokinetics, requiring specialized formulation strategies.

Research Findings and Limitations

  • Evidence Gaps: Direct comparative studies on solubility, bioavailability, or binding affinity are absent in the provided sources.

Q & A

Q. How to resolve discrepancies in reported synthetic yields for similar carbamates?

  • Methodological Answer :
  • Reproducibility Checks : Replicate protocols with strict adherence to reported conditions (e.g., inert atmosphere, anhydrous solvents) .
  • Byproduct Analysis : Use LC-MS to identify unaccounted impurities (e.g., oxidized PEG chains) .
  • Collaborative Validation : Cross-validate results with independent labs to isolate procedural variables .

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